molecular formula C12H13NO5 B12555092 1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid CAS No. 194617-08-8

1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid

Cat. No.: B12555092
CAS No.: 194617-08-8
M. Wt: 251.23 g/mol
InChI Key: CMYNBTAIFAVRIG-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexa-3,5-diene ring substituted with a prop-2-en-1-yl carbamoyl group and two carboxylic acid groups

Preparation Methods

The synthesis of 1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexa-3,5-diene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the prop-2-en-1-yl group: This step often involves an alkylation reaction using prop-2-en-1-yl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the cyclohexa-3,5-diene ring, especially at positions activated by the electron-donating prop-2-en-1-yl group. Common reagents include halogens and sulfonyl chlorides.

    Addition: The double bonds in the cyclohexa-3,5-diene ring can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.

Scientific Research Applications

1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:

    2-methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: This compound shares a similar cyclohexa-diene structure but differs in the position and type of substituents.

    2-(1-Methylethenyl)aniline: This compound has a similar prop-2-en-1-yl group but is attached to an aniline ring instead of a cyclohexa-diene ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

194617-08-8

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

1-(prop-2-enylcarbamoyl)cyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C12H13NO5/c1-2-7-13-10(16)12(11(17)18)6-4-3-5-8(12)9(14)15/h2-6,8H,1,7H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

CMYNBTAIFAVRIG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1(C=CC=CC1C(=O)O)C(=O)O

Origin of Product

United States

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